3-(3,4-Methylenedioxyphenyl)propionic acid
Overview
Description
3-(3,4-Methylenedioxyphenyl)propionic acid, also known as 1,3-Benzodioxole-5-propanoic acid, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a propionic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
3-(3,4-Methylenedioxyphenyl)propionic acid has a wide range of applications in scientific research, including:
Safety and Hazards
Mechanism of Action
Target of Action
3-(3,4-Methylenedioxyphenyl)propionic acid is a substituted cinnamic acid derivative . Cinnamic acids are known to exhibit anti-inflammatory and analgesic activity . .
Mode of Action
It is known that cinnamic acids, to which this compound is related, have anti-inflammatory and analgesic activity . This suggests that the compound may interact with targets involved in inflammation and pain signaling pathways.
Biochemical Pathways
Given its structural similarity to cinnamic acids, it may influence pathways related to inflammation and pain signaling .
Pharmacokinetics
It is soluble in chloroform and ethyl acetate , which suggests it may have good bioavailability.
Result of Action
Given its structural similarity to cinnamic acids, it may have anti-inflammatory and analgesic effects .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Methylenedioxyphenyl)propionic acid typically involves the reaction of 3,4-methylenedioxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Methylenedioxyphenyl)propionic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Comparison with Similar Compounds
- 3,4-Methylenedioxycinnamic acid
- 3,4-Methylenedioxyphenylacetic acid
- 3,4-Methylenedioxybenzoic acid
Comparison: 3-(3,4-Methylenedioxyphenyl)propionic acid is unique due to its propionic acid moiety, which distinguishes it from other methylenedioxy-substituted compounds. This structural difference can influence its reactivity and biological activity. For instance, the presence of the propionic acid group may enhance its solubility and facilitate its interaction with biological targets compared to similar compounds with different functional groups .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJGLLTSVRSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182422 | |
Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-95-4 | |
Record name | 1,3-Benzodioxole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2815-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzodioxol-5-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Methylenedioxyphenyl)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo-1,3-dioxole-5-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(BENZODIOXOL-5-YL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY6P3S6L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of αvβ3 antagonism and how does 3-(3,4-Methylenedioxyphenyl)propionic acid contribute?
A: The αvβ3 integrin, a cell surface receptor, plays a crucial role in various physiological processes, including angiogenesis (blood vessel formation) and bone remodeling. [] Overactivation of αvβ3 has been linked to diseases like osteoporosis, diabetic retinopathy, and cancer. [] Therefore, blocking this receptor with antagonists like those containing this compound represents a potential therapeutic strategy.
Q2: How do researchers study the binding of these antagonists to αvβ3?
A: Scientists utilize techniques like ligand-protein docking analyses to understand how these antagonists interact with αvβ3. [] This computational method simulates the binding of small molecules, like the indole derivatives containing this compound, to the receptor. This allows researchers to visualize potential binding modes and identify crucial interactions that contribute to the antagonist's potency. This information guides further drug design efforts to optimize the structure for enhanced activity and selectivity. []
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